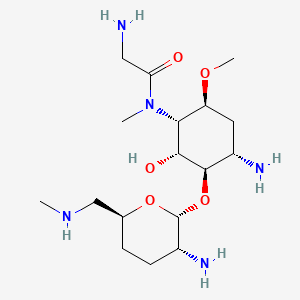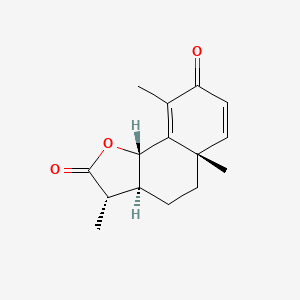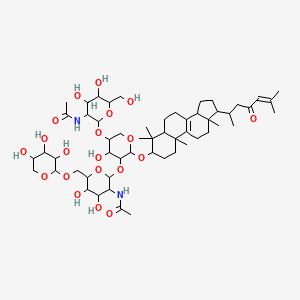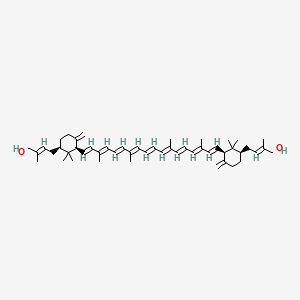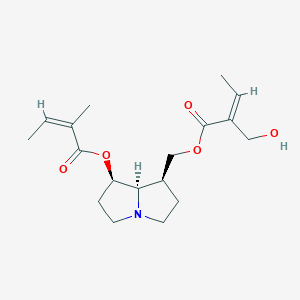
SB-674042
描述
SB-674042 是一种强效且选择性的非肽类食欲素 OX1 受体拮抗剂。 它对食欲素 OX1 受体具有高亲和力,解离常数 (Kd) 为 5.03 nM,对 OX1 的选择性比 OX2 受体高 100 倍 。该化合物因其在治疗与食欲素系统相关的疾病方面具有潜在的治疗应用而被广泛研究。
科学研究应用
SB-674042 具有广泛的科学研究应用,包括:
化学: 用作研究食欲素系统及其在各种生理过程中的作用的工具化合物。
生物学: 用于研究以了解食欲素受体在细胞信号传导和代谢途径中的作用。
作用机制
SB-674042 通过选择性地与食欲素 OX1 受体结合,从而抑制其活性而发挥其作用。这种抑制阻止了通常由食欲素肽与 OX1 受体结合触发的下游信号通路激活。 涉及的分子靶标包括食欲素 OX1 受体和相关信号分子,如钙离子以及各种激酶 .
生化分析
Biochemical Properties
SB-674042 plays a significant role in biochemical reactions, particularly in the context of the orexin OX1 receptor . It shows high affinity and serves as a radio ligand suitable for labelling human OX1 receptors stably expressed in CHO cells . It interacts with the OX1 receptor, exhibiting a Kd value of 5.03 nM .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with the OX1 receptor. For instance, it reduces the potency of CB1 receptor agonist to phosphorylate ERK1/2 in HEK293 cells co-expressing the orexin-1 and CB1 receptors . It also eradicates the increase in mTOR phosphorylation in response to Orexin-A in INS-1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the OX1 receptor. It acts as an antagonist, inhibiting the activation of the receptor . This results in a decrease in the phosphorylation level of mTOR induced by Orexin-A .
Temporal Effects in Laboratory Settings
It has been shown to have a lasting impact on cellular function, as evidenced by its ability to reduce the potency of the CB1 receptor agonist over a period of 3 hours .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce contextual and cues fear freezing responses in mice when administered at a dosage of 0.3 nM/0.3 μL .
准备方法
SB-674042 的合成涉及多个步骤,从关键中间体的制备开始最后一步涉及将这些中间体偶联形成目标化合物 。this compound 的工业生产方法尚未广泛记载,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。
化学反应分析
SB-674042 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 中存在的官能团。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及卤化剂等取代试剂。从这些反应中形成的主要产物取决于所用试剂和条件。
相似化合物的比较
SB-674042 在其对食欲素 OX1 受体的选择性高于 OX2 受体方面是独一无二的。类似的化合物包括:
阿莫雷克斯: 双食欲素受体拮抗剂,对 OX1 和 OX2 受体均具有高亲和力。
苏沃雷克斯: 另一种用于治疗失眠的双食欲素受体拮抗剂。
SB-334867: 一种与 this compound 类似的选择性食欲素 OX1 受体拮抗剂,但具有不同的结合亲和力和选择性特征
这些化合物在调节食欲素系统方面具有相似性,但在选择性和治疗应用方面有所不同。
属性
IUPAC Name |
[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[(2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBZWVLPALMACV-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCC[C@H]3CC4=NN=C(O4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436738 | |
| Record name | SB-674042 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483313-22-0 | |
| Record name | SB-674042 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 483313-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SB-674042 acts as a selective antagonist of the orexin 1 receptor (OX1R) [, , , , ]. Orexins, neuropeptides that regulate sleep-wake cycles and feeding behavior, exert their effects by binding to two G protein-coupled receptors: OX1R and OX2R. By blocking OX1R, this compound prevents orexin-induced signaling cascades. For instance, in rat insulinoma cells, this compound was shown to inhibit orexin-A-induced insulin secretion, suggesting the involvement of OX1R in this pathway [].
ANone: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do describe its chemical structure as 1-(5-(2-Fluorophenyl)-2-methylthiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-yl)methyl)pyrrolidin-1-yl)methanone. Based on this information, the molecular formula can be deduced as C24H21FN4O2S, and the molecular weight is calculated to be 448.5 g/mol.
A: Research indicates that when OX1R and cannabinoid CB1 receptor are co-expressed, they can form heterodimers/oligomers []. Interestingly, this compound, despite having no affinity for CB1R, can indirectly modulate its function by influencing the heterodimer. Specifically, this compound treatment leads to the re-localization of both OX1R and CB1R to the cell surface, impacting downstream signaling pathways []. This highlights a novel pharmacological paradigm where a ligand can indirectly modulate a receptor it doesn't directly bind to by influencing heterodimerization.
A: Molecular dynamics (MD) simulations and homology modeling have been instrumental in understanding the binding of this compound to OX1R and its selectivity over OX2R []. These studies have helped identify key amino acid residues involved in ligand binding and highlighted the role of conformational differences between OX1R and OX2R in determining ligand selectivity [].
A: Yes, research has investigated the SAR of this compound and related compounds []. Modifications to the core structure, particularly around the thiazole and oxadiazole rings, have been shown to significantly impact binding affinity and selectivity for OX1R versus OX2R [].
A: this compound has been widely used as a selective OX1R antagonist in preclinical studies to investigate the role of OX1R in various physiological processes. For instance, in electrophysiological studies on rat ventral tegmental area (VTA) dopaminergic neurons, this compound was able to partially antagonize the effects of orexin-A, suggesting the involvement of OX1R in modulating the activity of these neurons [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



